molecular formula C26H22ClN5O3 B14975504 N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide

Cat. No.: B14975504
M. Wt: 487.9 g/mol
InChI Key: QCGBDRHNAIFEMH-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core, a 2-chlorobenzyl group, and a 4-methylbenzyl substituent. This structural complexity confers unique physicochemical and biological properties, positioning it as a candidate for medicinal chemistry research. The compound’s IUPAC name reflects its intricate architecture, which includes:

  • A 2-chlorobenzyl group at the acetamide nitrogen, which may enhance lipophilicity and receptor binding .
  • A 4-methylbenzyl substituent on the quinazoline ring, influencing steric and electronic properties .

Characterization techniques like NMR and mass spectrometry are critical for verifying its structure .

Properties

Molecular Formula

C26H22ClN5O3

Molecular Weight

487.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[4-[(4-methylphenyl)methyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide

InChI

InChI=1S/C26H22ClN5O3/c1-17-10-12-18(13-11-17)15-30-24(34)20-7-3-5-9-22(20)32-25(30)29-31(26(32)35)16-23(33)28-14-19-6-2-4-8-21(19)27/h2-13H,14-16H2,1H3,(H,28,33)

InChI Key

QCGBDRHNAIFEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the triazoloquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the chlorophenyl and methylphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and methylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic applications due to its potential biological activity.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{4-[(4-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazoline derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally related compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reported Bioactivity Unique Features
Target Compound : N-(2-chlorobenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide Triazoloquinazoline 2-Chlorobenzyl, 4-methylbenzyl ~500 (estimated) Potential kinase inhibition (inferred from quinazoline analogs) Enhanced lipophilicity and steric bulk from methylbenzyl group; may improve target selectivity.
N-(4-chlorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide () Triazoloquinazoline 4-Chlorophenyl, 4-methylbenzyl 473.92 Anti-cancer (in vitro) 4-Chlorophenyl vs. 2-chlorobenzyl: Altered electronic effects and binding orientation .
N-(3-chlorophenyl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide () Triazoloquinazoline 3-Chlorophenyl, phenethyl ~490 (estimated) Antimicrobial, anti-inflammatory Phenethyl group increases flexibility; broader activity spectrum .
N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide () Quinazoline (non-triazolo) 2-Chlorobenzyl, trimethoxyphenyl ~520 (estimated) Anticonvulsant Trimethoxyphenyl enhances π-π stacking; non-triazolo core reduces metabolic stability .
2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide () Triazoloquinazoline Benzyl, 4-chlorophenyl ~460 (estimated) Not specified Benzyl substituent simplifies synthesis but reduces steric hindrance .

Key Findings:

Substituent Position Matters: The 2-chlorobenzyl group in the target compound likely improves membrane permeability compared to the 4-chlorophenyl analog (), as ortho-substitution often enhances lipophilicity . Phenethyl vs.

Core Structure Influences Activity: Triazoloquinazoline derivatives (e.g., target compound, ) generally exhibit higher metabolic stability than non-triazolo analogs () due to reduced susceptibility to oxidative degradation . Pyrazolo-triazolo-pyrazin derivatives () show distinct activity profiles (e.g., anxiolytic effects) but require more complex synthetic routes .

Bioactivity Correlations: Chlorophenyl Groups: 4-Chlorophenyl derivatives () are associated with anticancer activity, while 2-chlorobenzyl derivatives (target compound, ) may target neurological pathways (e.g., anticonvulsant) .

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups (e.g., Cl): Improve binding to electron-rich enzyme active sites .
  • Alkyl/Aryl Substituents : Methylbenzyl or phenethyl groups balance lipophilicity and steric effects, optimizing pharmacokinetics .
  • Triazolo vs. Non-Triazolo Cores: Triazolo fusion increases planarity and hydrogen-bonding capacity, critical for target affinity .

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